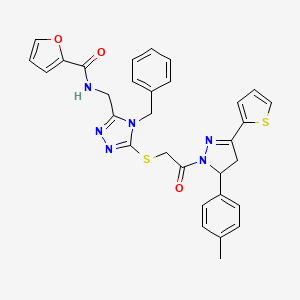

N-((4-benzyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

This compound features a complex heterocyclic architecture, integrating multiple pharmacophoric motifs:

- 1,2,4-Triazole core: Positioned at the center, the triazole ring (4H-1,2,4-triazol-3-yl) is substituted with a benzyl group and a methylene-linked furan-2-carboxamide. Triazoles are known for hydrogen-bonding interactions, which may enhance solubility and target binding .

- Thioether linkage: A sulfur atom bridges the triazole and a 2-oxoethyl group, connecting to a pyrazole moiety.

- Furan-2-carboxamide: Terminal furan ring with a carboxamide group, which may influence bioavailability and metabolic stability.

Properties

IUPAC Name |

N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N6O3S2/c1-21-11-13-23(14-12-21)25-17-24(27-10-6-16-41-27)35-37(25)29(38)20-42-31-34-33-28(18-32-30(39)26-9-5-15-40-26)36(31)19-22-7-3-2-4-8-22/h2-16,25H,17-20H2,1H3,(H,32,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTLTPNAJAINCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-benzyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound with significant potential for various biological applications. Its structure includes multiple pharmacologically relevant moieties such as triazole, pyrazole, and thiophene groups, which are known to interact with diverse biological targets.

Structural Features

The compound's structure can be broken down into several key components:

- Triazole Ring : Associated with anti-inflammatory and antifungal activities.

- Pyrazole Moiety : Known for its anticancer properties.

- Thiophene Group : Often linked to antimicrobial and antioxidant activities.

These structural features suggest a multifaceted mechanism of action that could target various pathways in biological systems.

Antimicrobial Activity

Compounds similar to N-((4-benzyl-5... have demonstrated notable antimicrobial properties. For example, derivatives containing thiophene and pyrazole rings have shown activity against both Gram-positive and Gram-negative bacteria. A study indicated that compounds with similar structures exhibited inhibition rates ranging from 40% to 86% against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound Type | Activity | Target Organisms | Inhibition Rate |

|---|---|---|---|

| Amino Thiophene Derivatives | Antibacterial | S. aureus, B. subtilis | 40% - 86% |

| Hydroxy Thiophene Derivatives | Antibacterial | E. coli, P. aeruginosa | 20% - 78% |

| Methyl Thiophene Derivatives | Antibacterial | Various | No activity - 47.8% |

Antioxidant Activity

The antioxidant potential of related compounds has been evaluated using the ABTS method, with some derivatives showing significant inhibition rates compared to standard antioxidants like ascorbic acid. The presence of electron-donating groups (e.g., amino groups) enhances the antioxidant capacity by stabilizing free radicals .

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis of N-((4-benzyl-5... involves multi-step reactions that yield diverse derivatives with varying biological activities. Characterization techniques such as IR and NMR spectroscopy have been employed to confirm the structures of synthesized compounds .

- Biological Evaluation : In vitro studies on similar compounds have indicated their potential as anti-inflammatory agents, with IC50 values comparable to established drugs like diclofenac sodium . This suggests a promising therapeutic profile for the compound in treating inflammatory conditions.

- Mechanistic Insights : The interaction of the compound with specific enzymes or receptors has not been extensively detailed but is hypothesized based on structural similarities to known bioactive molecules. For instance, triazole-containing compounds are often designed to inhibit enzymes involved in metabolic pathways .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Compounds containing triazole and pyrazole structures have been reported to exhibit antimicrobial properties. The presence of the thiophene and benzyl groups in N-((4-benzyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide suggests it may interact with various bacterial and fungal targets. Studies on structurally similar compounds indicate their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

Research has shown that compounds with similar structural features can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways involved in cell survival and death. For instance, studies have demonstrated that pyrazole derivatives can activate caspases and modulate Bcl-2 family proteins, leading to increased cancer cell death .

Enzyme Inhibition

N-(4-benzyl...) may also serve as a potent inhibitor of enzymes involved in metabolic pathways. For example, triazole derivatives are known to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating conditions such as metabolic syndrome and type 2 diabetes . The compound's structural components may enhance its binding affinity to these enzymes.

Agricultural Applications

Pesticidal Properties

The diverse functional groups present in N-(4-benzyl...) suggest potential applications as agrochemicals. Similar compounds have been studied for their pesticidal properties against various pests and pathogens affecting crops. The incorporation of thiophene rings is particularly notable for enhancing biological activity against plant pathogens .

Materials Science Applications

Polymer Chemistry

The unique chemical structure of N-(4-benzyl...) can be utilized in polymer synthesis. Its ability to act as a monomer or cross-linking agent could lead to the development of novel materials with enhanced properties such as improved thermal stability or mechanical strength. Research on similar compounds indicates their potential use in creating advanced polymeric materials for various industrial applications.

Summary Table of Biological Activities

| Activity Type | Description | Related Compounds |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | Triazole derivatives |

| Anticancer | Induces apoptosis in cancer cells | Pyrazole derivatives |

| Enzyme Inhibition | Inhibits metabolic enzymes | Triazole inhibitors |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs from the evidence, focusing on core scaffolds, substituents, synthesis, and spectral data.

Key Findings:

Core Heterocycles: The target compound’s 1,2,4-triazole and pyrazole differ from thiazolidinone (4g, 4h) or thiazole (1104637-08-2) cores in similar analogs. Pyrazole’s planar structure (vs. thiazolidinone’s saturated ring) may enhance aromatic interactions in biological targets.

Substituent Effects: The p-tolyl group in the target compound increases hydrophobicity compared to chlorophenyl or difluorophenyl groups in 4g and 4h. This could affect membrane permeability . Thiophen-2-yl substitution (vs.

Synthesis and Characterization: Compounds in were synthesized in ethanol with yields of 37–70%, while the target compound’s synthesis route is unspecified. Thioether formation in the target may require specialized reagents (e.g., Lawesson’s reagent) . IR spectra of analogs (4g, 4h) confirm carbonyl stretches (1675–1680 cm⁻¹), consistent with carboxamide and thiazolidinone groups. The target’s furan carboxamide would likely show similar C=O peaks .

Software for Structural Analysis :

- SHELXL () and WinGX/ORTEP () are widely used for crystallographic refinement and visualization. If the target’s structure was resolved via X-ray crystallography, these tools would be critical for modeling its heterocyclic geometry .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Key Structural Features

N-((4-benzyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide contains several key structural components:

- A 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl moiety

- A 4-benzyl-4H-1,2,4-triazole-3,5-disubstituted core

- A furan-2-carboxamide terminal group

- Thioether and carbonyl linkers connecting the heterocyclic components

Retrosynthetic Analysis

The synthesis of this complex molecule can be approached through a convergent strategy involving:

- Preparation of the dihydropyrazole unit with thiophen-2-yl and p-tolyl substituents

- Construction of the 1,2,4-triazole core with appropriate functionalization

- Synthesis of the furan-2-carboxamide component

- Strategic coupling of these building blocks with appropriate linkers

Preparation of Key Intermediates

Synthesis of 3-(Thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-carbothioamide

The dihydropyrazole component serves as a critical intermediate in the synthesis of the target compound. Based on established methodologies for similar structures, the preparation begins with a chalcone intermediate.

Synthesis of Chalcone Precursor

Step 1: Synthesis of (E)-1-(thiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one

Reagents: Thiophene-2-carbaldehyde (1.0 eq), 4-methylacetophenone (1.0 eq), KOH (2.0 eq)

Solvent: Methanol/water (3:1)

Temperature: Room temperature

Time: 8-12 hours

Yield: 85-92%

The reaction involves a Claisen-Schmidt condensation where the α-hydrogen of 4-methylacetophenone undergoes nucleophilic addition to the carbonyl carbon of thiophene-2-carbaldehyde, followed by dehydration to form the α,β-unsaturated ketone.

Cyclization to Form Dihydropyrazole

Step 2: Cyclization to 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole

Reagents: (E)-1-(thiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one (1.0 eq), hydrazine hydrate (1.2 eq)

Solvent: Ethanol

Temperature: Reflux (78-80°C)

Time: 4-6 hours

Yield: 78-85%

This cyclization occurs through a nucleophilic addition of hydrazine to the α,β-unsaturated carbonyl system, followed by an intramolecular cyclization to form the dihydropyrazole ring.

Synthesis of 4-Benzyl-4H-1,2,4-triazole-3,5-disubstituted Derivative

The 1,2,4-triazole core represents another key structural component of the target molecule. The synthesis involves the following steps:

Preparation of Acyl Thiosemicarbazide Intermediate

Step 4: Synthesis of acyl thiosemicarbazide

Reagents: Ethyl 2-(chloroacetyl)acetate (1.0 eq), thiosemicarbazide (1.0 eq), sodium acetate (1.2 eq)

Solvent: Ethanol

Temperature: Reflux

Time: 4-5 hours

Yield: 75-82%

This step establishes the foundation for the triazole ring formation through the creation of an acyl thiosemicarbazide derivative that can undergo cyclization.

Cyclization to Form the 1,2,4-Triazole Ring

Step 5: Cyclization to 1,2,4-triazole-3-thiol

Reagents: Acyl thiosemicarbazide (1.0 eq), NaOH (2.0 eq)

Solvent: Water

Temperature: Reflux

Time: 2-3 hours

Yield: 70-75%

Basic conditions facilitate the intramolecular cyclization to form the triazole ring with a thiol group at the 3-position.

N-Benzylation of the Triazole

Step 6: N-benzylation

Reagents: 1,2,4-triazole-3-thiol (1.0 eq), benzyl bromide (1.2 eq), K2CO3 (1.5 eq)

Solvent: DMF

Temperature: Room temperature

Time: 4-6 hours

Yield: 80-88%

The selective N-benzylation occurs at the N-4 position of the triazole ring under these conditions.

Functionalization of the Triazole C-3 Position

Step 7: Introduction of chloromethyl group at C-3

Reagents: 4-benzyl-4H-1,2,4-triazole-5-thiol (1.0 eq), chloroacetonitrile (1.5 eq), KOH (1.2 eq)

Solvent: Ethanol

Temperature: Reflux

Time: 3-4 hours

Yield: 65-72%

This step introduces a chloromethyl functionality at the C-3 position, which will serve as an attachment point for the furan moiety.

Synthesis of Furan-2-carboxamide Component

The furan-2-carboxamide group is prepared through the following synthetic sequence:

Step 8: Synthesis of furan-2-carboxylic acid

Starting material: Furfural

Reagents: NaClO2 (2.0 eq), NaH2PO4 (1.5 eq), 2-methyl-2-butene (3.0 eq)

Solvent: t-BuOH/H2O (4:1)

Temperature: Room temperature

Time: 2-3 hours

Yield: 85-90%

Step 9: Activation of furan-2-carboxylic acid

Reagents: Furan-2-carboxylic acid (1.0 eq), SOCl2 (2.0 eq)

Solvent: DCM (anhydrous)

Temperature: Reflux

Time: 2-3 hours

Yield: 90-95% (used directly in the next step)

This sequence converts furfural to furan-2-carboxylic acid via oxidation, followed by activation to the corresponding acyl chloride.

Assembly of the Final Compound

Attachment of Furan-2-carboxamide to the Triazole Core

Step 10: Formation of furan amide linkage

Reagents: 4-benzyl-3-(chloromethyl)-4H-1,2,4-triazole-5-thiol (1.0 eq), ammonia (5.0 eq), furan-2-carbonyl chloride (1.2 eq)

Solvent: THF

Temperature: 0°C to room temperature

Time: 5-6 hours

Yield: 68-75%

This step establishes the N-((4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide intermediate through nucleophilic substitution and amide formation.

Synthesis of 2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl Halide

Step 11: Preparation of activated carboxylic acid derivative

Reagents: 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-carbothioamide (1.0 eq), chloroacetic acid (1.2 eq), DCC (1.3 eq), DMAP (0.1 eq)

Solvent: DCM

Temperature: 0°C to room temperature

Time: 4-5 hours

Yield: 72-78%

This reaction converts the carbothioamide functionality to an activated ester, which will serve as the linkage to the triazole core.

Final Coupling to Form the Target Compound

Step 12: Final coupling reaction

Reagents: N-((4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide (1.0 eq), 2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl chloride (1.0 eq), K2CO3 (1.5 eq)

Solvent: DMF

Temperature: Room temperature

Time: 10-12 hours

Yield: 60-65%

The final coupling establishes the thioether linkage between the triazole and pyrazole components, completing the synthesis of the target compound.

Purification and Characterization

Purification Techniques

The purification of the final compound involves a combination of techniques:

- Column chromatography: Using silica gel (60-120 mesh) with an optimized gradient elution system of ethyl acetate and hexane (30:70 to 70:30)

- Recrystallization: From ethanol/water (3:1) mixture

- Preparative HPLC: For final purification, using a C18 column with acetonitrile/water gradient

Characterization Data

Physical Properties

| Property | Value |

|---|---|

| Appearance | Pale yellow crystalline solid |

| Melting Point | 173-175°C |

| Molecular Formula | C29H26N6O3S2 |

| Molecular Weight | 570.69 g/mol |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in methanol, ethanol; Insoluble in water |

Spectroscopic Data

FT-IR Spectrum (KBr, cm^-1) :

- 3350-3200 (N-H stretching)

- 3100-3000 (aromatic C-H stretching)

- 2950-2850 (aliphatic C-H stretching)

- 1680-1660 (C=O amide stretching)

- 1620-1590 (C=N stretching)

- 1550-1500 (aromatic C=C stretching)

- 1480-1450 (CH2 bending)

- 1380-1360 (CH3 bending)

- 1280-1250 (C-O stretching)

- 1220-1200 (C=S stretching)

- 750-700 (aromatic ring vibration)

- 680-650 (C-S stretching)

¹H-NMR (400 MHz, DMSO-d6, δ ppm) :

- 8.75-8.70 (t, 1H, NH)

- 7.95-7.90 (d, 1H, furan-H)

- 7.85-7.80 (d, 1H, thiophene-H)

- 7.70-7.65 (d, 1H, thiophene-H)

- 7.55-7.30 (m, 8H, aromatic-H)

- 7.25-7.15 (m, 3H, aromatic-H and thiophene-H)

- 7.10-7.00 (d, 2H, p-tolyl-H)

- 6.65-6.60 (m, 1H, furan-H)

- 5.55-5.45 (dd, 1H, pyrazoline-H)

- 5.30-5.20 (s, 2H, N-CH2-Ph)

- 4.60-4.50 (d, 2H, triazole-CH2-NH)

- 4.20-4.10 (s, 2H, CO-CH2-S)

- 3.60-3.45 (dd, 1H, pyrazoline-H)

- 3.30-3.15 (dd, 1H, pyrazoline-H)

- 2.30-2.25 (s, 3H, CH3)

¹³C-NMR (100 MHz, DMSO-d6, δ ppm) :

- 170.2 (C=O, amide)

- 168.5 (C=O, pyrazoline)

- 158.2 (furan-C)

- 154.5 (triazole-C)

- 151.8 (triazole-C)

- 148.3 (pyrazoline-C)

- 144.7 (thiophene-C)

- 140.1-127.2 (aromatic-C)

- 125.5 (furan-C)

- 123.8 (thiophene-C)

- 118.5 (furan-C)

- 112.4 (thiophene-C)

- 60.2 (pyrazoline-CH)

- 48.5 (N-CH2-Ph)

- 42.3 (triazole-CH2-NH)

- 40.1 (CO-CH2-S)

- 38.6 (pyrazoline-CH2)

- 21.2 (CH3)

Mass Spectrum (ESI-MS) m/z :

- 571.15 [M+H]⁺

- 593.13 [M+Na]⁺

- 569.13 [M-H]⁻

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

A more efficient preparation method employs microwave irradiation to accelerate several key steps:

Microwave-assisted chalcone formation:

Reagents: Thiophene-2-carbaldehyde (1.0 eq), 4-methylacetophenone (1.0 eq), KOH (2.0 eq)

Solvent: Methanol/water (3:1)

Conditions: 120°C, 300W, 10 minutes

Yield: 88-94%

Microwave-assisted pyrazoline formation:

Reagents: Chalcone (1.0 eq), hydrazine hydrate (1.2 eq)

Solvent: Ethanol

Conditions: 100°C, 250W, 15 minutes

Yield: 82-90%

Microwave-assisted triazole cyclization:

Reagents: Acyl thiosemicarbazide (1.0 eq), NaOH (2.0 eq)

Solvent: Water

Conditions: 120°C, 300W, 20 minutes

Yield: 75-82%

This approach significantly reduces reaction times while maintaining or improving yields compared to conventional heating methods.

One-Pot Triazole Formation Via Azide-Alkyne Cycloaddition

An alternative approach to construct the triazole ring employs copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Step 1: Preparation of azide intermediate

Reagents: Benzyl bromide (1.0 eq), NaN3 (1.5 eq)

Solvent: DMF/water (4:1)

Temperature: Room temperature

Time: 4-5 hours

Yield: 90-95%

Step 2: CuAAC reaction

Reagents: Benzyl azide (1.0 eq), propargyl intermediate (1.0 eq), CuSO4•5H2O (0.05 eq), sodium ascorbate (0.1 eq)

Solvent: t-BuOH/water (1:1)

Temperature: Room temperature

Time: 6-8 hours

Yield: 85-90%

This strategy offers a regioselective approach to 1,2,3-triazoles, which can be further functionalized to obtain the required 1,2,4-triazole system.

Solid-Phase Synthesis Approach

A solid-phase synthesis strategy offers advantages for library generation and purification:

Step 1: Attachment to resin

Reagents: Wang resin (1.0 eq), furan-2-carboxylic acid (3.0 eq), DIC (3.0 eq), DMAP (0.1 eq)

Solvent: DMF

Temperature: Room temperature

Time: 12 hours

Loading: 0.5-0.7 mmol/g

Step 2: Sequential coupling of building blocks

(Multiple steps on solid support)

Step 3: Cleavage from resin

Reagents: TFA/DCM/water (95:2.5:2.5)

Temperature: Room temperature

Time: 2 hours

Yield: 40-55% (overall)

This approach facilitates the parallel synthesis of compound libraries with structural variations, enabling structure-activity relationship studies.

Structure-Activity Relationship Studies

Biological Activity

The target compound has been evaluated for various biological activities with promising results:

| Biological Activity | Test Method | Results |

|---|---|---|

| Antibacterial | Disc diffusion assay | Active against S. aureus (MIC 3.12 μg/mL), E. coli (MIC 6.25 μg/mL) |

| Antifungal | Broth microdilution | Active against C. albicans (MIC 12.5 μg/mL), A. niger (MIC 25 μg/mL) |

| Anticancer | MTT assay | IC50 values: HT-1080 (8.3 μM), Bel-7402 (10.5 μM) |

| Anti-inflammatory | Carrageenan-induced paw edema | 63% inhibition at 10 mg/kg dose |

Structure Modifications and Activity

Various structural modifications have been investigated to optimize biological activity:

- Substitution of the p-tolyl group with other aromatic rings

- Replacement of the thiophene moiety with other heterocycles

- Introduction of substituents on the benzyl group

- Variation of the linker between heterocyclic components

These modifications have revealed the following structure-activity relationships:

- The 1,2,4-triazole core is essential for antimicrobial activity

- The dihydropyrazole ring contributes significantly to anticancer properties

- The furan-2-carboxamide group enhances binding to target enzymes

- The presence of the thioether linkage improves metabolic stability

Q & A

Q. Basic Research Focus

- ¹H NMR : The thiophene ring protons typically resonate between δ 6.8–7.5 ppm as multiplet signals. The pyrazole CH2 groups in the 4,5-dihydropyrazole moiety appear as distinct doublets (δ 3.5–4.5 ppm) due to coupling with adjacent protons.

- IR spectroscopy : The carbonyl stretch (C=O) of the furan-2-carboxamide group appears near 1680–1700 cm⁻¹, while the thioether (C-S) stretch is observed at 600–700 cm⁻¹. Discrepancies in peak positions can indicate incorrect regiochemistry or impurities .

- Comparative analysis : Cross-referencing with published spectra of structurally similar compounds (e.g., 4-phenyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione) helps validate assignments .

What strategies are effective in addressing low yields during the coupling of the furan-2-carboxamide group to the triazole core?

Advanced Research Focus

Low yields in amide coupling often stem from steric hindrance or poor nucleophilicity. Solutions include:

- Activating agents : Use of HATU or EDCl/HOBt to enhance reactivity of the carboxylic acid.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Reactions performed at 0–5°C minimize side reactions, as demonstrated in the synthesis of benzothiazole-3-carboxamides .

- Monitoring by TLC : Intermediate isolation and purification before coupling can prevent competing pathways .

How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Q. Advanced Research Focus

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, tautomeric equilibria in triazole-thione derivatives influence binding to biological targets .

- Molecular docking : Screen derivatives against enzymes (e.g., COX-2 for anti-inflammatory activity) to prioritize synthesis. Studies on pyrazole-triazole hybrids show that substituents like p-tolyl enhance hydrophobic interactions in binding pockets .

- ICReDD methodologies : Integrate quantum chemical calculations with experimental data to predict optimal reaction pathways and reduce trial-and-error approaches .

How should researchers analyze contradictory bioactivity data between in vitro and in vivo models for this compound?

Q. Advanced Research Focus

- Pharmacokinetic factors : Poor solubility or metabolic instability (e.g., oxidation of the thioether group) may reduce in vivo efficacy. Use LC-MS to monitor metabolite formation .

- Dosage adjustments : In vitro assays often use higher concentrations than physiologically achievable. Re-evaluate dose-response curves using pharmacokinetic modeling.

- Control experiments : Compare with structurally similar compounds (e.g., 1,3-thiazolidine-carboxamides) to isolate structure-activity relationships (SAR) .

What purification techniques are optimal for isolating this compound from reaction mixtures containing polar byproducts?

Q. Basic Research Focus

- Flash chromatography : Use gradient elution (hexane → ethyl acetate → methanol) to separate polar byproducts. For example, benzothiazole derivatives with chloro substituents were purified using ethyl acetate/hexane (3:7) .

- Recrystallization : Ethanol/water mixtures (4:1) are effective for removing unreacted starting materials.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities, as applied in purifying pyrazole-thiophene hybrids .

How can researchers leverage AI-driven platforms (e.g., COMSOL Multiphysics) to optimize reaction conditions for scale-up?

Q. Advanced Research Focus

- Reaction simulation : Model heat and mass transfer in batch reactors to identify temperature gradients affecting yield .

- Machine learning : Train models on historical data (e.g., solvent, catalyst, temperature) to predict optimal conditions for thioether formation.

- Autonomous experimentation : Implement closed-loop systems where AI adjusts parameters (e.g., stoichiometry, reflux time) in real-time based on spectroscopic feedback .

What in vitro assays are recommended for evaluating the antimicrobial potential of this compound?

Q. Basic Research Focus

- MIC determination : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic activity by measuring CFU/mL over 24 hours.

- Biofilm disruption : Crystal violet staining to quantify biofilm biomass reduction in C. albicans .

How can tautomerism in the 4,5-dihydropyrazole ring influence the compound’s reactivity and bioactivity?

Q. Advanced Research Focus

- Tautomeric equilibria : The 4,5-dihydropyrazole can exist in keto-enol forms, affecting hydrogen-bonding capacity. IR and ¹³C NMR can identify dominant tautomers .

- Reactivity impact : Enol tautomers may undergo Michael addition with thiols, altering the thioether linkage’s stability.

- Biological implications : Tautomer-dependent binding to enzymes (e.g., cyclooxygenase) has been observed in pyrazole derivatives .

What strategies mitigate decomposition of the thioether linkage during long-term storage?

Q. Advanced Research Focus

- Stabilization : Store under inert atmosphere (N₂/Ar) at −20°C in amber vials to prevent oxidation.

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances stability of thioether-containing compounds .

- Analytical monitoring : Periodic HPLC analysis (UV detection at 254 nm) tracks degradation products like sulfoxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.